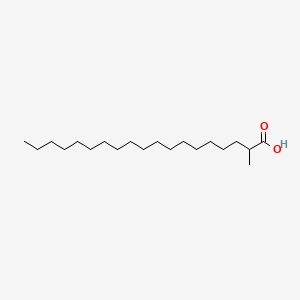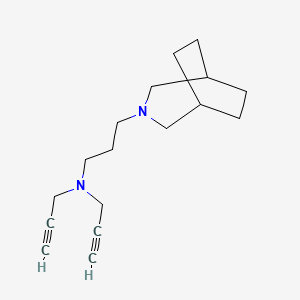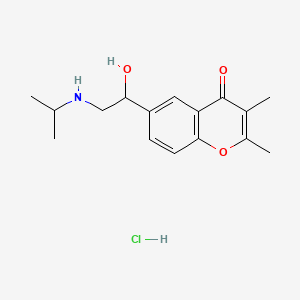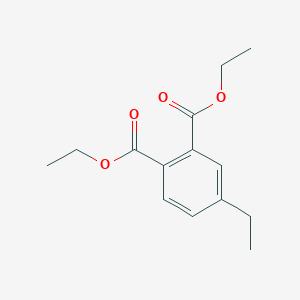
Diethyl 4-ethylbenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-ethylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O4. It is a diester derived from benzene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-ethylbenzene-1,2-dicarboxylate typically involves the esterification of 4-ethylbenzene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-ethylbenzene-1,2-dicarboxylic acid+2ethanolH2SO4diethyl 4-ethylbenzene-1,2-dicarboxylate+2water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-ethylbenzene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-ethylbenzene-1,2-dicarbinol.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Diethyl 4-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of diethyl 4-ethylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Diethyl phthalate: Another diester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Dimethyl 4-ethylbenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4-methylbenzene-1,2-dicarboxylate: Similar structure but with a methyl group on the benzene ring.
Uniqueness: Diethyl 4-ethylbenzene-1,2-dicarboxylate is unique due to the presence of the ethyl group on the benzene ring, which can influence its chemical reactivity and physical properties
Propiedades
Número CAS |
35081-14-2 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
diethyl 4-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-4-10-7-8-11(13(15)17-5-2)12(9-10)14(16)18-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
KJRGCOQCHLMKGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


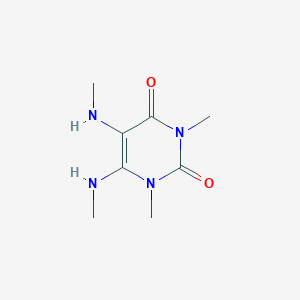
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

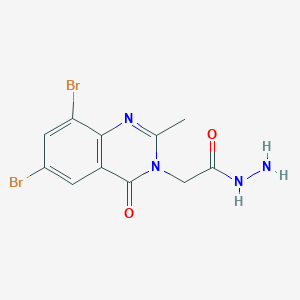

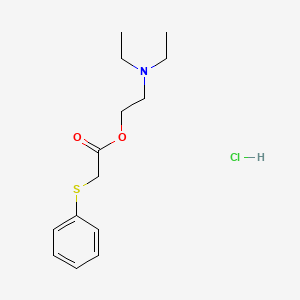
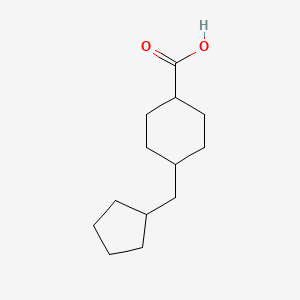

![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)

